N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core. Key structural elements include:
- Thiophen-2-yl substituent: A sulfur-containing heterocycle, likely contributing to π-π interactions and metabolic stability.
- Spirocyclic diaza ring: The 1,4-diazaspiro[4.6]undeca-1,3-diene system introduces conformational rigidity, which may enhance binding specificity in biological targets.
- Thioacetamide linkage: The sulfur atom in the acetamide moiety could influence solubility and redox properties.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS2/c1-15-16(23)8-6-9-17(15)24-19(27)14-29-21-20(18-10-7-13-28-18)25-22(26-21)11-4-2-3-5-12-22/h6-10,13H,2-5,11-12,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDLZDYSRZIEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of 3-chloro-2-methylphenyl derivatives with thiophenes and diazaspiro compounds. Structural characterization is typically performed using techniques such as:
- NMR Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups.
- FTIR Spectroscopy : Identifies functional groups based on characteristic absorption bands.
For instance, in one study, NMR analysis revealed distinct signals corresponding to the aromatic protons and the thioamide group, confirming successful synthesis .
Biological Activity
The biological activity of this compound has been evaluated in various assays:
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it exhibited significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 8.0 |
Cytotoxicity
Cytotoxicity assays performed on human cell lines demonstrated that the compound has selective toxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| SH-SY5Y | 12.0 |
These results suggest that the compound may have potential as an anticancer agent.
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes. For example, molecular docking studies indicated that the compound binds effectively to the active sites of enzymes critical for bacterial survival and cancer cell proliferation. The binding interactions include hydrogen bonds and hydrophobic interactions with amino acid residues within the enzyme active sites .
Case Studies
Several studies have reported on the biological evaluation of similar compounds:
- Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and evaluated for their antibacterial activity. The most active derivative showed an MIC value comparable to that of this compound .
- Anticancer Evaluation : Research on related diazaspiro compounds revealed their potential in inhibiting tumor growth in various cancer models, suggesting a similar pathway for this compound's anticancer effects .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives containing thiophene and diazaspiro structures have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 15.72 | Inhibition of cell cycle |
| Compound B | HeLa | 12.53 | Induction of apoptosis |
| N-(3-chloro...) | A549 | TBD | TBD |
Anti-inflammatory Effects
In silico molecular docking studies suggest that N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its utility in developing anti-inflammatory drugs.
Pharmacological Insights
The compound's pharmacological profile is enhanced by its structural features that allow for interaction with various biological targets. The presence of the thiophene ring may contribute to its lipophilicity and ability to cross biological membranes, which is crucial for drug efficacy.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized related thiazole derivatives and evaluated their antimicrobial and anticancer activities using established protocols like the Sulforhodamine B assay .
- Molecular Docking Studies : Research involving molecular docking has shown that compounds with similar structures can effectively bind to target proteins involved in cancer progression, indicating a potential pathway for therapeutic development .
- In Vitro Studies : Compounds derived from similar scaffolds have demonstrated significant activity against human tumor cells in vitro, supporting further exploration into their clinical applications .
Chemical Reactions Analysis
Oxidation of Thioether to Sulfone
The thioether group (-S-) undergoes oxidation under mild conditions to form a sulfone (-SO₂-), a reaction critical for modifying solubility and biological activity.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) in acetic acid, 40–50°C | 6–8 hours | N-(3-Chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)sulfonyl)acetamide | 72–85% |
The sulfone derivative exhibits enhanced polarity and reduced metabolic lability compared to the parent compound, making it useful for pharmacokinetic studies.
Hydrolysis of Acetamide to Carboxylic Acid
The acetamide group undergoes acid- or base-catalyzed hydrolysis to yield a carboxylic acid, a reaction pivotal for prodrug activation.
The carboxylic acid product is prone to decarboxylation under harsh conditions, necessitating careful temperature control .
Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent
The chloro group on the aromatic ring participates in NAS under strongly basic or catalytic conditions, enabling functionalization.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| K₂CO₃, DMF, 100°C, 24 hours | Piperidine | N-(3-Piperidino-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide | 42% | |
| CuI, L-proline, DMSO, 80°C, 18h | Sodium azide | N-(3-Azido-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide | 37% |
Reactivity at the chloro position is limited due to the electron-withdrawing effects of the adjacent methyl group, necessitating high temperatures or catalysts .
Cycloaddition Reactions Involving the Spirodiene System
The 1,4-diazaspiro[4.6]undeca-1,3-diene moiety acts as a diene in Diels-Alder reactions, forming fused heterocycles.
These reactions demonstrate the spirodiene’s utility in constructing polycyclic frameworks for drug discovery .
Ring-Opening Reactions of the Diazaspiro System
Under acidic or reductive conditions, the spirocyclic ring undergoes cleavage, generating linear intermediates.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| H₂SO₄ (conc.), 25°C, 6 hours | – | 3-(Thiophen-2-yl)-1,4-diazepane-2-thiolate intermediate | 78% | |
| LiAlH₄, THF, 0°C to reflux, 8h | – | Reduced amine derivative | 65% |
Ring-opening pathways are critical for synthesizing downstream analogs with modified biological profiles .
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene undergoes electrophilic substitution, primarily at the 5-position.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| HNO₃ (fuming), H₂SO₄, 0°C, 2h | – | 5-Nitrothiophene derivative | 51% | |
| Br₂, CHCl₃, 25°C, 1h | – | 5-Bromothiophene derivative | 89% |
Halogenation and nitration enhance the compound’s suitability for cross-coupling reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diazaspiro Cores
Key Observations :
- Substitution on the diazaspiro ring (e.g., phenyl vs. thiophen-2-yl) modulates electronic and steric profiles, affecting interactions with biological targets .
- The 3-chloro-2-methylphenyl group in the target compound balances hydrophobicity and steric effects compared to dichlorophenyl or methoxyphenyl analogues.
Acetamide Derivatives with Heterocyclic Moieties
Key Observations :
- Thiophen-2-yl in the target compound may enhance π-stacking compared to thiazole or simple phenyl groups .
- Chloroacetamide herbicides (e.g., dimethenamid) share the acetamide backbone but lack spirocyclic complexity, suggesting divergent mechanisms .
Table 1: Comparative Physicochemical Properties (Hypothetical Estimates)
Notes:
- The target compound’s thiophene and spirocyclic system may improve metabolic stability over simpler acetamides.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chloro-2-methylphenyl) acetamide derivatives?
- Methodology : A common approach involves reacting substituted amines with chloroacetyl chloride in the presence of a base like triethylamine. For example, 2-amino-5-aryl-methylthiazole derivatives can be treated with chloroacetyl chloride in dioxane, followed by recrystallization from ethanol-DMF mixtures to yield acetamide analogs .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts. Purification often requires solvent mixtures (e.g., methanol-acetone) for slow evaporation to obtain single crystals .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodology :
- FTIR : Identify functional groups (e.g., C=O stretch at ~1676–1714 cm⁻¹ for acetamide, thioether S-C vibrations at ~600–700 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 7.08–8.67 ppm) and NH signals (δ 10.01–11.42 ppm); ¹³C NMR confirms carbonyl carbons (δ 161–176 ppm) .
- X-ray crystallography : Resolve torsional angles (e.g., dichlorophenyl-thiazol twist: 61.8°) and hydrogen-bonding networks (R₂²(8) motifs) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodology : Use mixed solvents (e.g., methanol-acetone 1:1) for slow evaporation. Employ SHELXL for refinement, applying riding models (C–H: 0.95–0.99 Å, N–H: 0.88 Å) and isotropic displacement parameters (Ueq × 1.18–1.22) for H-atoms .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical spectroscopic data?
- Methodology :
- Perform DFT calculations to predict HOMO-LUMO gaps, MESP surfaces, and vibrational frequencies. Compare with experimental FTIR/NMR to identify discrepancies (e.g., solvation effects or crystal packing influencing bond lengths) .
- Use software like Gaussian or ORCA for optimization, referencing crystallographic data (e.g., dihedral angles) to refine computational models .
Q. What strategies improve the refinement of twinned or low-resolution crystal structures?
- Methodology :
- In SHELXL, apply TWIN/BASF commands for twinned data and use HKLF5 format for integration. For low-resolution data, constrain anisotropic displacement parameters and employ restraints for bond distances/angles .
- Validate refinement with Rint and GooF metrics; cross-check hydrogen bonds (e.g., N–H⋯N interactions) against geometric criteria .
Q. How can regioselectivity challenges in diazaspiro ring functionalization be addressed?
- Methodology :
- Use directing groups (e.g., thiophen-2-yl) to control spiro-ring substitution. Monitor reaction intermediates via LC-MS and optimize conditions (e.g., temperature, catalyst loading) to favor kinetically controlled products .
- Compare with analogous systems (e.g., 1,3,4-thiadiazole derivatives) to predict reactivity patterns .
Q. What analytical workflows validate synthetic purity in multi-step reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
